molecular formula C8H12N2O B3253942 2,3,5,6-Tetramethylpyrazine 1-oxide CAS No. 22978-83-2

2,3,5,6-Tetramethylpyrazine 1-oxide

Cat. No.: B3253942
CAS No.: 22978-83-2
M. Wt: 152.19 g/mol
InChI Key: MRKOVWZAVHJNPG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylpyrazine 1-oxide is a flavor ingredient of tobacco . It forms a cocrystal with 4-hydroxybenzoic acid which exhibits supramolecular synthon polymorphism . It is also useful in the treatment of several disorders such as asthma, heart failure, rhinitis, and urinary incontinence .


Synthesis Analysis

A cost-competitive combinational approach has been proposed for the green and high-efficiency production of 2,3,5,6-Tetramethylpyrazine . Microbial cell factories were constructed to produce acetoin (3-hydroxy-2-butanone, AC), an endogenous precursor of 2,3,5,6-Tetramethylpyrazine, by introducing a biosynthesis pathway coupled with an intracellular NAD+ regeneration system to the wild-type Escherichia coli .


Molecular Structure Analysis

The molecular formula of this compound is C8H12N2O . The molecular weight is 152.196 g/mol . The InChIKey is MRKOVWZAVHJNPG-UHFFFAOYAL .


Chemical Reactions Analysis

Tetramethylpyrazine (TMP), also known as ligustrazine, is not only an important compound related to the flavor of Chinese baijiu but also has special pharmacological effects . It gives the baijiu a nutty and baked aroma and provides baijiu with important health benefits .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully available . The molecular formula is C8H12N2O and the molecular weight is 152.196 g/mol .

Scientific Research Applications

Cardioprotective Effects

2,3,5,6-Tetramethylpyrazine (TMP) has been studied for its cardioprotective effects. One study found that TMP exhibits cardioprotective properties during myocardial ischemia-reperfusion, with a focus on the role of endothelial nitric oxide synthase (eNOS) in this protection (Lei Lv et al., 2012). Another study highlighted TMP's ability to scavenge superoxide anion and reduce nitric oxide production in human polymorphonuclear leukocytes, suggesting its potential in protecting against ischemic brain injury (Zhaohui Zhang et al., 2003).

Antioxidant Properties

TMP's antioxidant effects have been extensively researched. A study showed that TMP increases nitric oxide production in endothelial cells and promotes endothelium-dependent relaxation, suggesting its antioxidant properties are due to mitochondrial biogenesis activation (Qiong Xu et al., 2014).

Neuroprotective Actions

Research has indicated TMP's potential in neuroprotection, particularly in the context of stroke and cerebral ischemia. One study focused on TMP's effects on neuronal dendritic plasticity after experimental stroke, finding that TMP significantly improved neurological function and enhanced dendritic spine density (Junbin Lin et al., 2015). Additionally, another study explored TMP's role in inhibiting the production of nitric oxide and inducible nitric oxide synthase in lipopolysaccharide-induced N9 microglial cells, highlighting its potential for neuroinflammatory conditions (Hong‐tao Liu et al., 2010).

Antiplatelet Activity

The antiplatelet activity of TMP has been a subject of study. For instance, one research indicated that TMP mediates its antiplatelet activity through the activation of NO synthase (J. Sheu et al., 2000).

Mechanism of Action

Tetramethylpyrazine (TMP) reveals its effect in the treatment of neurovascular diseases by antiapoptosis . TMP can improve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dyskinesia in rats and significantly prevent MPTP-induced dopaminergic neuronal damage to protect neurons from injury because of its anti-apoptosis and antioxidation activities .

Safety and Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray . Avoid prolonged or repeated exposure . Keep away from sources of ignition . Take precautionary measures against static discharge .

Future Directions

There is a great interest in developing new strategies to produce this high-value compound in an ecological and economical way . A cost-competitive combinational approach was proposed to accomplish green and high-efficiency production of 2,3,5,6-Tetramethylpyrazine . These results demonstrated a green and sustainable approach to efficiently produce high-valued 2,3,5,6-Tetramethylpyrazine, which realized value addition of low-cost renewables .

Properties

IUPAC Name

2,3,5,6-tetramethyl-1-oxidopyrazin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-7(3)10(11)8(4)6(2)9-5/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKOVWZAVHJNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=C(C(=N1)C)C)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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